4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one 4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13643770
InChI: InChI=1S/C5H8F2N2O/c6-5(7)3(1-8)2-9-4(5)10/h3H,1-2,8H2,(H,9,10)
SMILES: C1C(C(C(=O)N1)(F)F)CN
Molecular Formula: C5H8F2N2O
Molecular Weight: 150.13 g/mol

4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one

CAS No.:

Cat. No.: VC13643770

Molecular Formula: C5H8F2N2O

Molecular Weight: 150.13 g/mol

* For research use only. Not for human or veterinary use.

4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one -

Specification

Molecular Formula C5H8F2N2O
Molecular Weight 150.13 g/mol
IUPAC Name 4-(aminomethyl)-3,3-difluoropyrrolidin-2-one
Standard InChI InChI=1S/C5H8F2N2O/c6-5(7)3(1-8)2-9-4(5)10/h3H,1-2,8H2,(H,9,10)
Standard InChI Key CPARBVRPZZTPJT-UHFFFAOYSA-N
SMILES C1C(C(C(=O)N1)(F)F)CN
Canonical SMILES C1C(C(C(=O)N1)(F)F)CN

Introduction

Chemical Formula

The molecular formula of this compound is C5H8F2N2OC_5H_8F_2N_2O.

Key Features

  • Fluorination: The presence of fluorine atoms enhances metabolic stability, bioavailability, and lipophilicity, making such compounds attractive for drug development.

  • Aminomethyl Group: This functional group often participates in hydrogen bonding, increasing solubility and potential biological activity.

Potential Applications

While specific data on this compound is unavailable, compounds with similar structural motifs are widely studied for their applications in pharmaceuticals and materials science.

Pharmaceutical Relevance

  • Drug Design: Fluorinated pyrrolidinones are often used as building blocks in medicinal chemistry due to their ability to modulate biological activity.

  • Enzyme Inhibition: The lactam structure may mimic peptide bonds, potentially acting as inhibitors for proteases or other enzymes.

  • CNS Activity: Small fluorinated amines are frequently explored for their activity in neurological disorders.

Materials Science

Fluorinated compounds are also investigated for their use in specialty polymers and as intermediates in the synthesis of agrochemicals.

Synthesis Pathways

The synthesis of such compounds typically involves:

  • Fluorination Reactions: Introduction of fluorine atoms via nucleophilic or electrophilic fluorination methods.

  • Lactam Formation: Cyclization reactions to form the pyrrolidinone ring.

  • Functional Group Modification: Introduction of the aminomethyl group through reductive amination or related reactions.

Research Context

The lack of direct references suggests that this compound may be a novel or niche molecule. Its structure aligns with trends in modern drug discovery focusing on fluorinated heterocycles for enhanced pharmacokinetics and pharmacodynamics.

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